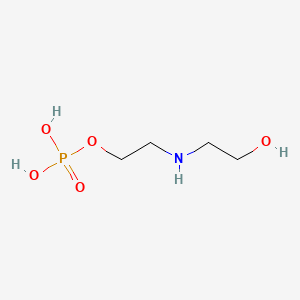
1-(4-nitrophenyl)-1,2-dihydro-5H-tetrazole-5-thione
Übersicht
Beschreibung
1-(4-Nitrophenyl)-1H-tetrazole-5-thiol is an organic compound that belongs to the class of tetrazoles It is characterized by the presence of a tetrazole ring substituted with a nitrophenyl group and a thiol group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(4-Nitrophenyl)-1H-Tetrazol-5-thiol beinhaltet typischerweise die Reaktion von 4-Nitrophenylhydrazin mit Schwefelkohlenstoff und Natriumazid. Die Reaktion wird in Gegenwart einer Base, wie z. B. Natriumhydroxid, unter Rückflussbedingungen durchgeführt. Das resultierende Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt, um die gewünschte Verbindung in hoher Ausbeute zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion von 1-(4-Nitrophenyl)-1H-Tetrazol-5-thiol folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Das Verfahren beinhaltet die Verwendung von Reagenzien in Industriequalität und optimierten Reaktionsbedingungen, um eine hohe Effizienz und Ausbeute zu gewährleisten. Die Reinigungsschritte können zusätzliche Techniken wie Destillation und Lösungsmittelextraktion umfassen, um die für industrielle Anwendungen erforderliche Reinheit zu erreichen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(4-Nitrophenyl)-1H-Tetrazol-5-thiol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Thiolgruppe kann oxidiert werden, um Disulfide oder Sulfonsäuren zu bilden.
Reduktion: Die Nitrogruppe kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.
Substitution: Der Tetrazolring kann nucleophile Substitutionsreaktionen eingehen, die zur Bildung verschiedener Derivate führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder katalytische Hydrierung werden verwendet.
Substitution: Nucleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden, häufig in Gegenwart einer Base wie Triethylamin.
Hauptprodukte, die gebildet werden
Oxidation: Disulfide oder Sulfonsäuren.
Reduktion: Amino-Derivate.
Substitution: Verschiedene substituierte Tetrazol-Derivate.
Wissenschaftliche Forschungsanwendungen
1-(4-Nitrophenyl)-1H-Tetrazol-5-thiol hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.
Biologie: Untersucht hinsichtlich seiner potenziellen antimikrobiellen und krebshemmenden Eigenschaften.
Medizin: Als potenzieller Wirkstoffkandidat aufgrund seiner bioaktiven Eigenschaften erforscht.
Industrie: Wird aufgrund seiner einzigartigen chemischen Eigenschaften bei der Entwicklung fortschrittlicher Materialien wie Polymeren und Nanomaterialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(4-Nitrophenyl)-1H-Tetrazol-5-thiol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Thiolgruppe kann kovalente Bindungen mit Proteinen und Enzymen bilden, was möglicherweise ihre Aktivität hemmt. Die Nitrophenylgruppe kann an Redoxreaktionen beteiligt sein, die zelluläre Prozesse beeinflussen. Der Tetrazolring kann mit verschiedenen biologischen Molekülen interagieren und deren Funktion und Aktivität beeinflussen.
Wissenschaftliche Forschungsanwendungen
1-(4-Nitrophenyl)-1H-tetrazole-5-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(4-Nitrophenyl)-1H-tetrazole-5-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The nitrophenyl group can participate in redox reactions, affecting cellular processes. The tetrazole ring can interact with various biological molecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
1-(4-Nitrophenyl)-1H-Tetrazol-5-thiol kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
1-(4-Nitrophenyl)-1H-Tetrazol-5-amin: Ähnliche Struktur, aber mit einer Aminogruppe anstelle einer Thiolgruppe.
1-(4-Nitrophenyl)-1H-Tetrazol-5-methanol: Enthält eine Hydroxylgruppe anstelle einer Thiolgruppe.
1-(4-Nitrophenyl)-1H-Tetrazol-5-carbonsäure: Besitzt eine Carboxylgruppe anstelle einer Thiolgruppe.
Eigenschaften
IUPAC Name |
1-(4-nitrophenyl)-2H-tetrazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2S/c13-12(14)6-3-1-5(2-4-6)11-7(15)8-9-10-11/h1-4H,(H,8,10,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULJXMCAQUUEKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=S)N=NN2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398568 | |
| Record name | 1-(4-Nitrophenyl)-1,2-dihydro-5H-tetrazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14210-45-8 | |
| Record name | 1,2-Dihydro-1-(4-nitrophenyl)-5H-tetrazole-5-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14210-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 149407 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014210458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC149407 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149407 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Nitrophenyl)-1,2-dihydro-5H-tetrazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















